molecular formula C14H17NO5 B13164549 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid

2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid

Cat. No.: B13164549
M. Wt: 279.29 g/mol
InChI Key: DKDBXUWQYOYMKR-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and an oxolan-2-yl (tetrahydrofuran) moiety. This compound is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Formation of the oxolan-2-yl moiety: The oxolan-2-yl group is introduced through a cyclization reaction involving a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

    Coupling reaction: The protected amino group and the oxolan-2-yl moiety are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxolan-2-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids and peptides.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be selectively removed under mild conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxolan-2-yl moiety provides stability and enhances the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: Similar structure but with a hydroxy group instead of the oxolan-2-yl moiety.

    2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: Similar structure but with the oxolan moiety at a different position.

    2-{[(Benzyloxy)carbonyl]amino}ethylboronic acid: Contains a boronic acid group instead of the oxolan-2-yl moiety.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is unique due to its combination of the benzyloxycarbonyl-protected amino group and the oxolan-2-yl moiety, which provides distinct reactivity and stability. This makes it a valuable compound in synthetic and biochemical applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

2-(oxolan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C14H17NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)

InChI Key

DKDBXUWQYOYMKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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